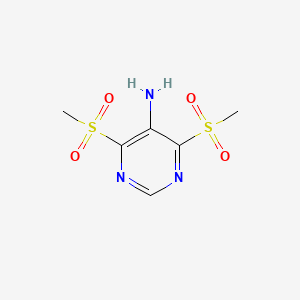
4,6-Di(methanesulfonyl)pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Bis(methylsulfonyl)pyrimidin-5-amine is a pyrimidine derivative characterized by the presence of two methylsulfonyl groups at positions 4 and 6 of the pyrimidine ring and an amino group at position 5 Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
The synthesis of 4,6-Bis(methylsulfonyl)pyrimidin-5-amine typically involves multiple steps, starting from acyclic precursors. One common method involves the following steps:
Formation of the Pyrimidine Ring: The initial step involves the cyclization of suitable precursors to form the pyrimidine ring.
Introduction of Methylsulfonyl Groups: The methylsulfonyl groups are introduced through oxidation reactions, often using reagents such as m-chloroperbenzoic acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
4,6-Bis(methylsulfonyl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl groups can be further oxidized to sulfone groups.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,6-Bis(methylsulfonyl)pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including inhibitors of protein kinases and other enzymes.
Biological Research: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4,6-Bis(methylsulfonyl)pyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include protein kinases and other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
4,6-Bis(methylsulfonyl)pyrimidin-5-amine can be compared with other pyrimidine derivatives, such as:
4,6-Dichloropyrimidine: Similar in structure but with chlorine atoms instead of methylsulfonyl groups.
4,6-Dimethylpyrimidine: Contains methyl groups instead of methylsulfonyl groups.
2-Aminopyrimidine: Lacks the methylsulfonyl groups but has an amino group at position 2.
The uniqueness of 4,6-Bis(methylsulfonyl)pyrimidin-5-amine lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88317-73-1 |
|---|---|
Molekularformel |
C6H9N3O4S2 |
Molekulargewicht |
251.3 g/mol |
IUPAC-Name |
4,6-bis(methylsulfonyl)pyrimidin-5-amine |
InChI |
InChI=1S/C6H9N3O4S2/c1-14(10,11)5-4(7)6(9-3-8-5)15(2,12)13/h3H,7H2,1-2H3 |
InChI-Schlüssel |
SCSPQWBGLXOHQO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C(=NC=N1)S(=O)(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12118581.png)
![Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy-](/img/structure/B12118587.png)
![Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-](/img/structure/B12118597.png)
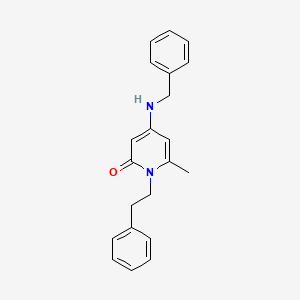


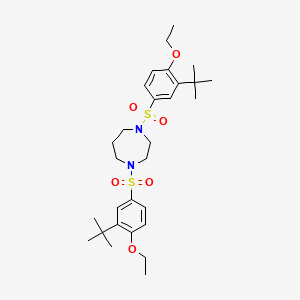

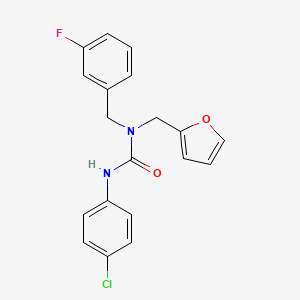
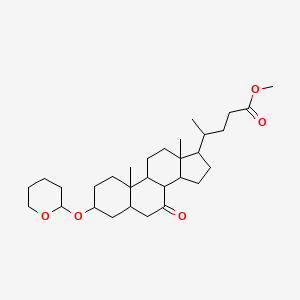
![2,5,12,15,18-Pentaoxatricyclo[17.4.0.0^{6,11}]tricosa-1(19),6(11),7,9,20,22-hexaene-9,21-diol](/img/structure/B12118652.png)

![Ethyl 5-(4-acetoxyphenyl)-2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12118670.png)
